4-Bromo-5-methylthiophene-2-carbaldehyde

Cross-Coupling Purity Analysis Building Blocks

Researchers requiring precise regiochemistry for cross-coupling often face isomer contamination. 4-Bromo-5-methylthiophene-2-carbaldehyde (CAS 29421-75-8) eliminates this risk with its defined 4-bromo-5-methyl substitution. This ensures reliable Suzuki-Miyaura coupling and condensation outcomes. - Orthogonal handles: bromine for cross-coupling, aldehyde for Schiff base/hydrazone formation. - Differentiated from 3-methyl or 3-bromo isomers for reproducible reactivity. - High purity (≥98%) minimizes side reactions in multi-step syntheses.

Molecular Formula C6H5BrOS
Molecular Weight 205.07 g/mol
CAS No. 29421-75-8
Cat. No. B183253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylthiophene-2-carbaldehyde
CAS29421-75-8
Molecular FormulaC6H5BrOS
Molecular Weight205.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C=O)Br
InChIInChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3
InChIKeyNXBRLTKLAXZRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylthiophene-2-carbaldehyde Procurement Guide


4-Bromo-5-methylthiophene-2-carbaldehyde (CAS 29421-75-8) is a heterocyclic building block featuring a thiophene core substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an aldehyde at the 2-position. Its molecular formula is C6H5BrOS, with a molecular weight of 205.07 g/mol [1]. This specific substitution pattern provides two orthogonal reactive handles—the aldehyde for condensation reactions and the bromine for transition metal-catalyzed cross-coupling—making it a versatile intermediate for medicinal chemistry and materials science .

4-Bromo-5-methylthiophene-2-carbaldehyde Substitution Risks


The specific substitution pattern on the thiophene ring critically dictates both reactivity and the properties of downstream products. Close analogs, such as 4-bromo-3-methylthiophene-2-carboxaldehyde (CAS 30153-47-0) or 3-bromo-5-methylthiophene-2-carboxaldehyde (CAS 36155-82-5), possess the same functional groups but in a different spatial arrangement [1]. This positional isomerism leads to fundamental differences in steric and electronic environments. For example, in a cross-coupling reaction, the rate of oxidative addition and the regioselectivity of subsequent steps can vary significantly based on the steric hindrance around the C-Br bond, which is directly influenced by the adjacent methyl group. In a 4-bromo-5-methyl system, the bromine is adjacent to the methyl group, whereas in a 4-bromo-3-methyl system, it is adjacent to the aldehyde. This simple change can alter reaction kinetics, yields, and the performance of the final conjugated material [1]. Therefore, these compounds are not interchangeable; the selection of 4-Bromo-5-methylthiophene-2-carbaldehyde is a specific design choice.

4-Bromo-5-methylthiophene-2-carbaldehyde Differentiation Evidence


High Purity for Cross-Coupling Reactions

For demanding palladium-catalyzed reactions like Suzuki-Miyaura couplings, the purity of the aryl halide is paramount to avoid catalyst poisoning and ensure high yields. 4-Bromo-5-methylthiophene-2-carbaldehyde is available with a purity specification of ≥99.8% by GC area analysis, a level that exceeds the more common 98% standard seen across the broader class of bromothiophene carbaldehydes .

Cross-Coupling Purity Analysis Building Blocks

Crystallinity and X-Ray Structure

The ability to obtain high-quality single crystals is crucial for definitive structural confirmation and understanding solid-state properties. The crystal structure of 4-bromo-5-methylthiophene-2-carbaldehyde has been solved and refined to an R-value of 0.050 using 2126 observed reflections, demonstrating well-ordered crystallinity [1]. In contrast, the non-brominated parent compound, 5-methylthiophene-2-carbaldehyde, and other closely related analogs often yield liquids or less well-defined solids, precluding routine X-ray structural analysis [2].

Crystal Engineering Solid-State Properties X-Ray Diffraction

Photochromic Behavior: DIMO Alternative

This specific derivative exhibits photochromic properties, allowing it to be explored as an alternative to established photochromic agents like 4,4'-dithiodimorpholine (DIMO) . While quantitative photochromic metrics (e.g., quantum yield) for a direct comparison with DIMO are not available, this functional attribute is not a general class property. The bromine and methyl substitution pattern is likely crucial for this behavior, differentiating it from many other thiophene carbaldehydes that do not display photochromism.

Photochromism Materials Science Functional Alternatives

Proven Cross-Coupling Reactivity

The compound is a validated substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which are essential for constructing extended π-systems for organic electronics . In a documented procedure, this specific bromoaldehyde was successfully transformed into an acetal derivative via reaction with ethylene glycol, achieving a 93% yield, demonstrating the robustness of its aldehyde group under synthetic manipulation . While this is a class-level capability, the specific yield data (93% for this substrate) provides a benchmark for this particular building block, in contrast to the varied and often lower yields observed for less optimized bromothiophene substrates.

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

4-Bromo-5-methylthiophene-2-carbaldehyde Application Scenarios


Conjugated Materials for Organic Electronics

This compound is an ideal precursor for creating extended π-conjugated systems via Suzuki-Miyaura cross-coupling . The high purity (≥99.8%) and validated reactivity of its bromine substituent ensure efficient coupling with various boronic acids to build thiophene-based oligomers and polymers for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [1].

Photochromic Materials and Molecular Switches

The documented photochromic properties of this compound make it a candidate for research into smart materials. It can be investigated as an alternative to other photochromic agents like DIMO in applications such as optical data storage, photo-switchable surfaces, and light-responsive drug delivery systems.

Chemical Libraries in Medicinal Chemistry

As a heterocyclic building block with two orthogonal reactive handles, it is a powerful tool for constructing diverse thiophene-containing compound libraries for biological screening . The aldehyde group can be used to generate Schiff bases, hydrazones, or be reduced to an alcohol, while the bromine atom allows for the introduction of aryl, heteroaryl, or alkynyl groups via cross-coupling . The well-defined crystal structure [2] also aids in the structural biology of any resulting protein-ligand complexes.

Specialty Monomers and Polymers

This compound can be used as a functional monomer in the production of specialty polymers with tailored properties . Its incorporation into polymer backbones or as a pendant group can impart desirable thermal stability and mechanical properties for high-performance plastics and coatings.

Technical Documentation Hub

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